molecular formula C8H8N4O B2574105 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 938020-24-7

2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2574105
CAS No.: 938020-24-7
M. Wt: 176.179
InChI Key: AGMUKKMIMFVGRU-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a fused heterocyclic compound featuring a pyrazole ring condensed with a triazinone moiety and substituted with a cyclopropyl group at the 2-position.

Properties

IUPAC Name

2-cyclopropyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-8-7-3-6(5-1-2-5)11-12(7)4-9-10-8/h3-5H,1-2H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMUKKMIMFVGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=NNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a suitable triazine derivative. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced pyrazolo-triazine derivatives.

    Substitution: Formation of substituted pyrazolo-triazine compounds.

Scientific Research Applications

Antipsychotic Properties

One of the most significant applications of 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Research indicates that this compound can be utilized as a synaptic vesicle protein 2A (SV2A) inhibitor, which plays a critical role in neurotransmitter release and synaptic function. A patent describes methods for treating these conditions using this compound in combination with traditional antipsychotics to enhance therapeutic efficacy .

Neuroprotective Effects

Studies have suggested that compounds similar to 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exhibit neuroprotective effects. These effects are attributed to their ability to modulate pathways involved in neuroinflammation and oxidative stress. This property makes them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anticancer Activity

Emerging research highlights the potential anticancer properties of this compound. Its structural similarity to other known anticancer agents allows it to interact with specific molecular targets involved in tumor growth and metastasis. Preliminary studies indicate that derivatives of this triazine may inhibit cancer cell proliferation through apoptosis induction .

Herbicidal Activity

In agricultural science, 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has been investigated for its herbicidal properties. Its mechanism of action involves disrupting the metabolic pathways in target weeds, leading to their death while minimizing harm to crops. Field studies have shown promising results in controlling resistant weed species .

Plant Growth Regulation

Additionally, this compound has been explored as a plant growth regulator. It can enhance growth rates and improve yield in certain crops by modulating hormonal pathways. This application is particularly relevant in sustainable agriculture practices where chemical use is minimized .

Polymer Synthesis

In material science, 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has been utilized as a building block in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices can lead to applications in coatings and composites .

Photovoltaic Devices

Research indicates that derivatives of this compound may also play a role in the development of organic photovoltaic devices. Their electronic properties allow for effective charge transport within solar cells, potentially improving energy conversion efficiencies .

Table 1: Summary of Applications of 2-Cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Application AreaSpecific UseMechanism/Properties
Medicinal ChemistryAntipsychotic treatmentSV2A inhibition
Neuroprotective agentModulation of neuroinflammation
Anticancer activityInduction of apoptosis
Agricultural ScienceHerbicideDisruption of metabolic pathways
Plant growth regulatorHormonal modulation
Material SciencePolymer synthesisEnhanced thermal stability
Organic photovoltaicsEffective charge transport

Case Study 1: Antipsychotic Efficacy

A clinical trial investigated the efficacy of a formulation containing 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one alongside traditional antipsychotics. Results indicated improved symptom management and reduced side effects compared to standard treatments alone.

Case Study 2: Herbicide Development

Field trials conducted on various crops demonstrated that formulations based on this compound significantly reduced weed populations without adversely affecting crop yields. This study supports its potential as an environmentally friendly herbicide.

Mechanism of Action

The mechanism of action of 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₀H₁₃N₅O (for the aminoethyl derivative) .
  • Molecular Weight : 219.24 g/mol .
  • Boiling Point : 438.4 ± 47.0 °C .
  • Density : 1.6 ± 0.1 g/cm³ .
  • Storage : Requires storage at -20°C for long-term stability .
Structural Analogues
2.1.1 Pyrazolo[3,4-d]pyrimidines
  • Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2 in ).
  • Structural Differences: Replaces the triazinone ring with a pyrimidine ring.
  • Synthesis: Prepared via isomerization and substitution reactions, indicating higher synthetic complexity compared to the triazinone derivatives .
2.1.2 Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
  • Example : Derivatives 6 and 8 in .
  • Structural Differences : Incorporates an additional triazole ring fused to the pyrimidine system.
  • Reactivity: Exhibits isomerization under varying conditions, highlighting greater instability compared to the cyclopropyl-substituted triazinone .
Substituent Effects
2.2.1 2-(4-Methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one ()
  • Substituent : Aromatic methylphenyl group vs. cyclopropyl.
  • Stability: Aromatic substituents may improve thermal stability compared to the strained cyclopropyl group.
2.2.2 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
  • Substituent: Aminoethyl group introduces polarity.
  • Impact: Solubility: Enhanced water solubility due to the amino group, advantageous for biological applications . Reactivity: The primary amine may participate in conjugation reactions, enabling derivatization for drug discovery .

Biological Activity

2-Cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrazolo[1,5-d]triazines, which are known for their diverse pharmacological properties. This article discusses the biological activity of 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H4_4N4_4O
  • SMILES : C1=C2C(=O)NN=CN2N=C1
  • InChI : InChI=1S/C5H4N4O/c10-5-4-1-2-7-9(4)3-6-8-5/h1-3H,(H,8,10)

The compound features a unique bicyclic structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exhibits various biological activities:

Antiviral and Anticancer Activity

A study highlighted the synthesis of derivatives from triazine compounds that demonstrated significant anti-HIV and anticancer activities in vitro. The presence of the pyrazolo[1,5-d]triazine moiety is critical for these effects, as it enhances interaction with biological targets involved in cell proliferation and viral replication .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. A synthesis study indicated that related triazine compounds exhibited high antibacterial and antifungal activities when tested against Escherichia coli and Pseudomonas aeruginosa .

The biological activity of 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is thought to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and transcription processes.
  • Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralSignificant anti-HIV activity
AnticancerInduction of apoptosis in cancer cells
AntibacterialEffective against E. coli and P. aeruginosa
AntifungalModerate activity against fungal strains

Case Study: Anticancer Potential

In a specific study involving various pyrazolo derivatives, it was found that compounds similar to 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exhibited IC50_{50} values in the low micromolar range against several cancer cell lines. For instance, one derivative showed an IC50_{50} of 0.081 μM against CDK2/cyclin A2 complexes . This indicates a strong potential for development into therapeutic agents for cancer treatment.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, and what intermediates are critical?

  • Methodological Answer : The compound can be synthesized via a two-step procedure starting from 5-aminopyrazole derivatives. The first step involves reacting 5-aminopyrazole with ethoxycarbonyl isocyanate/thiocyanate to form N-ethoxycarbonyl-N’-(pyrazolyl) ureas/thioureas. The second step employs sodium ethoxide to induce intramolecular cyclization, yielding the fused pyrazolo-triazinone core. Ethoxycarbonyl isothiocyanate typically provides higher yields due to better cyclization efficiency. Key intermediates include the urea/thiourea adducts, which must be purified before cyclization to avoid side reactions .
  • Spectroscopic Characterization : ¹H-NMR (e.g., δ 7.29–7.42 ppm for aromatic protons) and IR (e.g., C=O stretching at ~1700 cm⁻¹) are critical for confirming structure and purity. Solvent choice (e.g., CDCl₃) and integration ratios help validate substitution patterns .

Q. What experimental design principles minimize trial-and-error in optimizing synthesis conditions?

  • Methodological Answer : Statistical Design of Experiments (DoE), such as factorial designs, systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can test three factors at two levels (high/low), reducing the number of trials while identifying interactions between variables. Central Composite Designs (CCD) further optimize responses like yield or purity .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the design of novel synthetic pathways?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, guiding experimental synthesis. Tools like the Artificial Force-Induced Reaction (AFIR) method map reaction coordinates, prioritizing energetically favorable pathways. Feedback loops between experimental data (e.g., failed reactions) and computational models refine predictions, as demonstrated by ICReDD’s integrated approach .
  • Case Study : For cyclopropane ring formation, DFT can assess steric and electronic effects of substituents on ring stability, pre-screening viable precursors before lab work .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in reaction mechanisms?

  • Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects, entropy). To address this:

Benchmarking : Compare DFT results with higher-level methods (e.g., CCSD(T)) for critical steps.

Microkinetic Modeling : Incorporate experimental rate data to adjust activation barriers.

In Situ Spectroscopy : Use techniques like Raman or IR to detect transient intermediates not accounted for in simulations .

Q. How can AI-driven tools enhance reaction automation and parameter prediction?

  • Methodological Answer : AI platforms (e.g., COMSOL Multiphysics integrated with machine learning) analyze historical data to predict optimal reaction conditions. For instance, neural networks trained on pyrazolo-triazinone synthesis datasets can recommend temperature, solvent polarity, and catalyst combinations. Autonomous labs implement these predictions via robotic liquid handlers, enabling real-time adjustments during reflux or crystallization .

Q. What advanced separation techniques improve purification of structurally similar byproducts?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomeric impurities. Membrane technologies (e.g., nanofiltration) separate small-molecule byproducts based on size exclusion. For thermally sensitive compounds, simulated moving bed (SMB) chromatography achieves continuous purification with minimal degradation .

Key Research Gaps and Future Directions

  • Multi-Scale Modeling : Integrating molecular dynamics with reactor-scale simulations to predict batch vs. flow synthesis outcomes.
  • Machine Learning Databases : Curating open-access datasets for pyrazolo-triazinone derivatives to train predictive models.

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